1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[(2,6-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C11H8Cl2N2O3 It is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a dichlorophenoxy methyl group
Preparation Methods
The synthesis of 1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenol and pyrazole-3-carboxylic acid as the primary starting materials.
Reaction Conditions: The reaction involves the formation of an ether linkage between the 2,6-dichlorophenol and the pyrazole ring. This is achieved through a nucleophilic substitution reaction, where the hydroxyl group of the phenol reacts with a suitable leaving group on the pyrazole ring.
Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[(2,6-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-[(2,6-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-[(2,6-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different biological activity.
Methyl 1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate: A methyl ester derivative with different physical and chemical properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar phenoxy structure but different substitution pattern.
Properties
IUPAC Name |
1-[(2,6-dichlorophenoxy)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-2-1-3-8(13)10(7)18-6-15-5-4-9(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLRTVPIUOCIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCN2C=CC(=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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